3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone is a chemical compound with the molecular formula C22H16FN3This compound is characterized by the presence of a fluorobenzene ring, a quinoxaline moiety, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
The synthesis of 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine typically involves the reaction of 4-fluorobenzenecarbaldehyde with N-(3-benzyl-2-quinoxalinyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Chemischer Reaktionen
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrazone linkage may play a role in its biological activity by facilitating interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:
4-Fluorobenzenecarbaldehyde N-(2-quinoxalinyl)hydrazone: Lacks the benzyl group, which may affect its chemical properties and biological activities.
4-Fluorobenzenecarbaldehyde N-(3-phenyl-2-quinoxalinyl)hydrazone:
4-Fluorobenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone: The presence of a methyl group instead of a benzyl group may result in variations in its chemical behavior and biological effects.
Eigenschaften
Molekularformel |
C22H17FN4 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27) |
InChI-Schlüssel |
SJMKNRNWFDKAML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.